molecular formula C11H15N5O3 B5630642 5-methyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3,4-oxadiazol-2-amine

5-methyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3,4-oxadiazol-2-amine

Cat. No. B5630642
M. Wt: 265.27 g/mol
InChI Key: CJTRLJBAYLFURA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been explored through various methods, including the reaction of appropriate precursors under specific conditions to form the desired heterocyclic rings. For instance, 5-substituted-1,3,4-oxadiazoles can be synthesized from cyanohydrin derivatives via intramolecular transacylation and subsequent cyclization of amidoximes, demonstrating a method that could potentially be adapted for the target compound (Wu et al., 2000).

Molecular Structure Analysis

X-ray crystallography and quantum chemical calculations have been extensively used to characterize the molecular structure of 1,3,4-oxadiazole derivatives. These techniques provide insights into the crystalline structure, molecular geometry, and intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the compound's stability and reactivity (Zhu et al., 2021).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives engage in various chemical reactions, reflecting their versatile chemical properties. They can undergo nucleophilic substitution reactions, form complexes with metals, and participate in cycloaddition reactions. These reactions are influenced by the oxadiazole ring's ability to act as an electron-accepting group, enhancing the compound's reactivity (Rajanarendar et al., 2006).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and density, are determined by their molecular structure. For example, the introduction of substituents like tetrahydrofuran can affect the compound's solubility in various solvents, which is essential for its application in different fields (El-Emam et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the behavior of 1,3,4-oxadiazole derivatives in chemical syntheses and potential applications. The electron-withdrawing nature of the oxadiazole ring influences these properties, making them key targets for synthetic and medicinal chemistry research (Buscemi et al., 2001).

properties

IUPAC Name

5-methyl-N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-7-14-15-11(18-7)12-5-4-9-13-10(19-16-9)8-3-2-6-17-8/h8H,2-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTRLJBAYLFURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NCCC2=NOC(=N2)C3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3,4-oxadiazol-2-amine

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